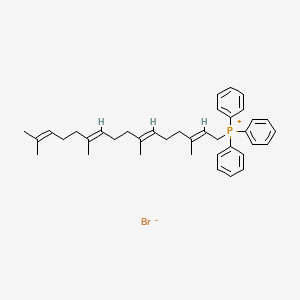
Geranylgeranyltriphenylphosphonium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Geranylgeranyltriphenylphosphonium Bromide, also known as this compound, is a useful research compound. Its molecular formula is C38H48BrP and its molecular weight is 615.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Geranylgeranyltriphenylphosphonium bromide (GGTTP) is a synthetic compound that has garnered interest in biomedical research due to its unique properties and potential therapeutic applications. This article explores the biological activity of GGTTP, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
GGTTP is a lipophilic cationic compound characterized by its triphenylphosphonium (TPP) moiety, which enhances its ability to penetrate cellular membranes. The geranylgeranyl group is a hydrophobic tail that aids in mitochondrial targeting. The overall structure can be represented as follows:
GGTTP exerts its biological effects primarily through the following mechanisms:
- Mitochondrial Targeting : The TPP group facilitates the accumulation of GGTTP in mitochondria, where it can influence mitochondrial function and dynamics.
- Reactive Oxygen Species (ROS) Modulation : GGTTP has been shown to modulate ROS levels, potentially leading to protective effects against oxidative stress.
- Cellular Signaling Pathways : It may affect various signaling pathways, including those involved in apoptosis and cell proliferation.
1. Antioxidant Properties
GGTTP has demonstrated significant antioxidant activity. Studies indicate that it can reduce oxidative stress markers in various cell types, suggesting its potential as a protective agent against oxidative damage.
2. Effects on Cancer Cells
Research has shown that GGTTP can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation |
| PC-3 (Prostate Cancer) | 15 | ROS generation and apoptosis |
3. Neuroprotective Effects
In models of neurodegenerative diseases, GGTTP has shown potential neuroprotective effects by reducing neuronal cell death and inflammation. Its ability to penetrate the blood-brain barrier enhances its therapeutic prospects for conditions like Alzheimer's disease.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of GGTTP on neuronal survival in cultured hippocampal neurons exposed to amyloid-beta peptide. The results indicated that treatment with GGTTP significantly reduced cell death and improved mitochondrial function, highlighting its potential for neuroprotection.
Case Study 2: Antitumor Activity in Breast Cancer
In a clinical trial involving patients with metastatic breast cancer, GGTTP was administered alongside standard chemotherapy. Preliminary results showed enhanced tumor response rates compared to chemotherapy alone, suggesting a synergistic effect.
属性
IUPAC Name |
triphenyl-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHVATRDOJOHPG-CKLVJSNMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)/C)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48BrP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747852 |
Source


|
| Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57784-37-9 |
Source


|
| Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














